5-bromo-7-nitro-1H-indole
Overview
Description
"5-bromo-7-nitro-1H-indole" is a compound of interest due to its structural characteristics and potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored in various studies to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of derivatives similar to "5-bromo-7-nitro-1H-indole" has been achieved through different methods. For instance, Skladchikov et al. (2014) synthesized 7-bromo-, 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles starting from anilines and 3-chlorocyclopentene, highlighting methods that could potentially be applied or adapted for the synthesis of "5-bromo-7-nitro-1H-indole" (Skladchikov, Fatykhov, & Gataullin, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-bromo-7-nitro-1H-indole" has been characterized using various spectroscopic and analytical techniques. Arni et al. (1994) determined the crystal structure of a closely related compound, providing insights into the arrangement of atoms and the overall geometry, which is crucial for understanding the reactivity and properties of "5-bromo-7-nitro-1H-indole" (Arni, Goissis, Mascarenhas, Martins, & Kavounis, 1994).
Chemical Reactions and Properties
The reactivity of "5-bromo-7-nitro-1H-indole" can be inferred from studies on similar compounds. For example, the electrosynthesis of substituted 1H-indoles from o-nitrostyrenes has been reported by Du et al. (2011), showcasing a method for generating indole derivatives through electrochemical reduction, which could potentially be applied to "5-bromo-7-nitro-1H-indole" (Du, Brosmer, & Peters, 2011).
Physical Properties Analysis
The physical properties of "5-bromo-7-nitro-1H-indole" such as melting point, solubility, and stability can be crucial for its handling and application in various domains. While specific studies on "5-bromo-7-nitro-1H-indole" were not found, insights can be drawn from related compounds.
Chemical Properties Analysis
Chemical properties, including reactivity towards various functional groups, stability under different conditions, and potential for further functionalization, are essential for understanding how "5-bromo-7-nitro-1H-indole" can be utilized in chemical synthesis and applications. The study by Pelkey et al. (1999) on nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole offers insights into the reactivity patterns that could be relevant for "5-bromo-7-nitro-1H-indole" (Pelkey, Barden, & Gribble, 1999).
Scientific Research Applications
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Pharmaceutical Chemistry
- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
- They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Specific indole derivatives, such as Reserpine and Ajmalicine, are used in the treatment of high blood pressure and mental disorders . Vinblastine is used for the treatment of various kinds of cancer .
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Biotechnology and Industrial Applications
- Indole is a signaling molecule produced by both bacteria and plants .
- It has value for flavor and fragrance applications in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
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Synthesis of Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Antiviral Activity
- Indole derivatives possess various biological activities, including antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-inflammatory Activity
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Anticancer Activity
- Indole derivatives have been found to possess anticancer activity .
- For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
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Design and Synthesis of Phytoalexins
- Researchers have reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .
- These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .
- Some analogues showed activity that was better or comparable to that of cisplatin, a common chemotherapy drug .
- Interestingly, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
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Alkaloid Synthesis
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .
- For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and mental disorders .
- Ajmalicine, another indole alkaloid, is used for the treatment of high blood pressure .
- Vinblastine is used for the treatment of various kinds of cancer .
Safety And Hazards
When handling 5-bromo-7-nitro-1H-indole, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
5-bromo-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERRDKWLHFDNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355690 | |
Record name | 5-bromo-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-nitro-1H-indole | |
CAS RN |
165669-16-9 | |
Record name | 5-bromo-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-7-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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